5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine
Description
5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and quinoline ring system, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h5H,1-4H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOCGNCNSQGAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=NNC(=C3C=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of multicomponent reactions involving anthranilic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to achieve higher yields and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrazoloquinolines, including 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine, exhibit significant anticancer activity. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. The compound's ability to act on multiple targets makes it a promising candidate for drug development against various cancer types .
Neuroprotective Effects
There is growing evidence that pyrazoloquinolines may possess neuroprotective properties. In particular, compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Activity
Some studies have reported that pyrazoloquinoline derivatives exhibit antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial metabolic pathways .
Material Science
Fluorescent Sensors
this compound has been explored for use as a fluorescent sensor due to its photophysical properties. The compound can be modified to enhance its fluorescence efficiency and selectivity towards specific ions or molecules. This application is particularly relevant in environmental monitoring and biological imaging .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Activity | In vitro studies on cancer cell lines | Significant inhibition of cell growth in breast and lung cancer models; mechanisms include apoptosis induction. |
| Neuroprotection | Animal models of Alzheimer’s disease | Reduction in cognitive decline and oxidative stress markers; potential for therapeutic use in neurodegenerative disorders. |
| Fluorescent Sensing | Detection of metal ions | High sensitivity and selectivity for lead ions; potential applications in environmental testing. |
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells. The pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but may have different substituents that alter their biological activities.
Pyrazolo[3,4-b]pyridines: These compounds are structurally related but contain a pyridine ring instead of a quinoline ring.
Uniqueness: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern and the presence of a tetrahydroquinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
Overview
5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound exhibits a range of biological activities and has potential applications in medicinal chemistry. Its unique structure, which includes a fused pyrazole and quinoline ring system, contributes to its diverse biochemical interactions.
The molecular formula of this compound is C10H12N4 with a molecular weight of 188.23 g/mol. The compound's InChI key is LQOCGNCNSQGAGJ-UHFFFAOYSA-N, which can be used for database searches.
Synthesis Methods
The synthesis typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of solvents like 1-pentanol. This process can be optimized using solid catalysts to enhance yield and purity.
1. Anticholinesterase Activity
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro evaluations demonstrated that certain derivatives of tetrahydro-pyrazoloquinolines exhibited promising anti-cholinesterase activities with reduced hepatotoxicity compared to established drugs like tacrine .
2. Anti-inflammatory Effects
This compound has also shown significant anti-inflammatory properties. Studies indicated that it could inhibit cyclooxygenase-2 (COX-2) and reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . These findings suggest its potential utility in managing inflammatory conditions.
3. Enzyme Inhibition
The compound has been identified as a dual inhibitor of cholinesterase and COX-2 enzymes, which positions it as a candidate for further drug development aimed at treating both neurodegenerative and inflammatory diseases .
Case Studies
Molecular Mechanism
The biological activity of this compound is hypothesized to involve binding interactions with various biomolecules leading to enzyme inhibition or activation. These interactions can result in altered gene expression profiles that contribute to its pharmacological effects.
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyrazoloquinoline derivatives:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinolines | Varies; some show anti-cancer properties | Similar core structure but different substituents |
| Pyrazolo[3,4-b]pyridines | Potential anti-inflammatory effects | Contains a pyridine ring instead of quinoline |
Q & A
Q. What are the established synthetic routes for 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, a derivative (5g) was prepared by reacting 5-amino-4-cyanopyrazole with a trifluoromethyl-substituted aromatic aldehyde under reflux in ethanol, followed by purification via recrystallization. Key steps include optimizing reaction time (e.g., 2–6 hours), solvent selection (e.g., ethanol or acetonitrile), and acid catalysis (e.g., acetic acid). Structural confirmation relies on spectral data (¹H/¹³C NMR, IR, MS) . Alternative routes involve ultrasonic-assisted synthesis to accelerate reaction kinetics, as seen in pyrazoloquinoline derivatives .
Q. How is the molecular structure of this compound validated experimentally?
Q. What preliminary biological activities have been reported for this compound?
While direct data for this compound are limited, structurally related pyrazoloquinolines show antimicrobial and anticholinesterase activities. For example, substituted arylidene derivatives exhibit moderate inhibition against E. coli and S. aureus (MIC: 25–50 µg/mL) via membrane disruption . Antioxidant activity is assessed via DPPH radical scavenging assays, with IC₅₀ values correlated to electron-donating substituents .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Density functional theory (DFT) at the B3LYP/6-31G* level predicts transition states and reaction pathways, such as cyclization energetics and substituent effects. For instance, calculations reveal that electron-withdrawing groups (e.g., CF₃) lower activation barriers by stabilizing intermediates . Machine learning (ML) models trained on reaction databases (e.g., ICReDD’s workflow) can predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in spectral or biological data across studies?
- Data cross-validation : Compare ¹H NMR shifts with computational chemical shift predictions (e.g., using ACD/Labs or Gaussian). Discrepancies in NH₂ proton signals may arise from solvent polarity or hydrogen bonding .
- Biological assay standardization : Control for variables like bacterial strain viability or enzyme batch variability. For example, conflicting MIC values may stem from differences in inoculum size or nutrient media .
Q. How do reaction conditions influence regioselectivity in pyrazoloquinoline synthesis?
Regioselectivity is sensitive to:
- Acid catalysts : Acetic acid favors cyclization at the 3-position, while stronger acids (e.g., H₂SO₄) may promote side reactions.
- Ultrasonic irradiation : Enhances mixing and reduces reaction time, minimizing byproduct formation (e.g., aziridinoquinoline derivatives) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving yields by 10–15% compared to ethanol .
Q. What advanced techniques characterize metal complexes of this compound?
Pyrazoloquinoline derivatives act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Techniques include:
- EPR spectroscopy : Identifies metal oxidation states and coordination geometry.
- Single-crystal XRD : Resolves bond lengths and angles in complexes, revealing octahedral vs. tetrahedral coordination .
- Cyclic voltammetry : Measures redox potentials, critical for catalytic applications (e.g., oxidation of alcohols) .
Methodological Tables
Table 1. Key Spectral Data for Compound 5g
| Technique | Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.65 (d, H-2’/6’), 8.40 (s, H-3), 2.88–2.78 (m, H-8), 1.86–1.74 (m, H-6/7) |
| ¹³C NMR | 157.35 (C-8a), 150.55 (C-4), 126.21 (C-3’/5’), 33.75 (C-8) |
| ESI-MS | m/z 333.25 ([M+1]⁺), 332.13 ([M]⁺) |
Table 2. Computational vs. Experimental Bond Lengths (Å)
| Bond | DFT (B3LYP/6-31G*) | Experimental (XRD) | Deviation |
|---|---|---|---|
| C3-N4 | 1.34 | 1.32 | 0.02 |
| N1-C2 | 1.38 | 1.40 | 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
